
2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)-
Overview
Description
2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and two phenylmethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with phenylmethyl boronic acid in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions with a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-Pyridinamine, 5-methoxy-3-methyl-N,N-bis(phenylmethyl)-.
Scientific Research Applications
2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, 5-methyl-: Lacks the bromine atom and phenylmethyl groups.
2-Pyridinamine, 5-bromo-3-methyl-: Lacks the phenylmethyl groups.
2-Pyridinamine, 3-methyl-N,N-bis(phenylmethyl)-: Lacks the bromine atom.
Uniqueness
2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- is unique due to the combination of the bromine atom, methyl group, and phenylmethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications.
Biological Activity
2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- is a compound belonging to the class of pyridines, characterized by a bromine atom at the 5th position and two phenylmethyl groups attached to its nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C19H20BrN2
- Molecular Weight : 367.3 g/mol
- CAS Number : 664988-32-3
The biological activity of 2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and phenylmethyl groups enhances its reactivity and binding affinity, potentially leading to various biological effects.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 0.21 µM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
Compound | Target Bacteria | MIC (µM) |
---|---|---|
2-Pyridinamine derivative | Pseudomonas aeruginosa | 0.21 |
2-Pyridinamine derivative | Escherichia coli | 0.21 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Studies on related pyridine derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating that modifications in the structure could enhance their efficacy in targeting cancer cells. For example, certain derivatives have been shown to inhibit cell proliferation in vitro .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluating the antimicrobial properties of several pyridine derivatives found that those with similar structures to 2-Pyridinamine exhibited potent activity against clinical strains of bacteria. The binding interactions were analyzed through molecular docking studies, revealing significant interactions with bacterial DNA gyrase, which is critical for bacterial replication . -
Anticancer Screening :
In vitro assays on pyridine derivatives indicated promising results in inhibiting tumor growth in specific cancer cell lines. The study highlighted the importance of substituents on the pyridine ring in enhancing anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of 2-Pyridinamine can be influenced by various structural modifications:
- Bromine Substitution : Enhances electron-withdrawing properties, potentially increasing reactivity.
- Phenylmethyl Groups : May improve lipophilicity and facilitate better membrane penetration.
Properties
IUPAC Name |
N,N-dibenzyl-5-bromo-3-methylpyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2/c1-16-12-19(21)13-22-20(16)23(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPZDZGYTGRBHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(CC2=CC=CC=C2)CC3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451937 | |
Record name | 2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664988-32-3 | |
Record name | 2-Pyridinamine, 5-bromo-3-methyl-N,N-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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